molecular formula C11H17O3PS B12677512 Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester CAS No. 28519-17-7

Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester

Cat. No.: B12677512
CAS No.: 28519-17-7
M. Wt: 260.29 g/mol
InChI Key: DYDWORZZBMTBDF-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester is an organophosphorus compound with the molecular formula C11H17O3PS. This compound is known for its applications in various fields, including agriculture and chemical research. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester typically involves the reaction of diethyl phosphorochloridothioate with benzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(C2H5O)2P(S)Cl+C6H5CH2OH(C2H5O)2P(S)OCH2C6H5+HCl\text{(C2H5O)2P(S)Cl} + \text{C6H5CH2OH} \rightarrow \text{(C2H5O)2P(S)OCH2C6H5} + \text{HCl} (C2H5O)2P(S)Cl+C6H5CH2OH→(C2H5O)2P(S)OCH2C6H5+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates with higher oxidation states.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphorothioic acid derivatives with higher oxidation states.

    Hydrolysis: Phosphoric acid and benzyl alcohol.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester involves the interaction with biological molecules, particularly enzymes. The compound can inhibit enzymes by phosphorylating the active site, leading to the disruption of normal biochemical processes. This mechanism is similar to that of other organophosphorus compounds used as pesticides.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O,O-diethyl O-phenyl ester
  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester

Uniqueness

Phosphorothioic acid, O,O-diethyl O-(phenylmethyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

28519-17-7

Molecular Formula

C11H17O3PS

Molecular Weight

260.29 g/mol

IUPAC Name

diethoxy-phenylmethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17O3PS/c1-3-12-15(16,13-4-2)14-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

DYDWORZZBMTBDF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OCC1=CC=CC=C1

Origin of Product

United States

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